Ethyl Palmitate-d5

Description

Properties

IUPAC Name |

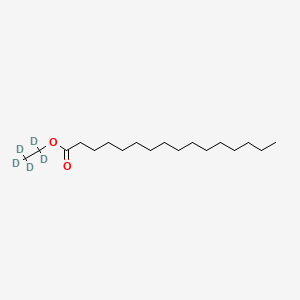

1,1,2,2,2-pentadeuterioethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3/i2D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRNKXNNONJFQO-PVGOWFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

In this conventional approach, palmitic acid-d5 reacts with ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by ethanol to form the ester.

Reaction Conditions :

-

Molar Ratio : A 1:5 molar ratio of palmitic acid-d5 to ethanol ensures excess alcohol drives the equilibrium toward ester formation.

-

Temperature : Reflux conditions (78–80°C) are maintained to facilitate reactivity while minimizing deuterium loss.

-

Catalyst Concentration : 1–2% (v/v) H₂SO₄ yields optimal conversion rates without promoting side reactions like dehydration.

Yield and Purity :

Enzymatic Esterification

Lipase-catalyzed esterification offers a greener alternative, avoiding harsh acids and enabling milder reaction conditions. Candida antarctica lipase B (CALB) immobilized on acrylic resin is widely employed due to its high activity and stability in non-aqueous media.

Procedure :

-

Substrate Preparation : Palmitic acid-d5 and ethanol are dissolved in a non-polar solvent (e.g., n-hexane) to maintain enzyme activity.

-

Enzyme Loading : 10–15% (w/w) enzyme-to-substrate ratio ensures efficient catalysis.

-

Temperature : Reactions proceed at 40–50°C for 24–48 hours, achieving yields of 60–75%.

Advantages :

Steglich Esterification

The Steglich method, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is favored for sterically hindered substrates. While less common for this compound, it provides high yields under ambient conditions.

Mechanism :

-

DCC activates the carboxylic acid group of palmitic acid-d5, forming an active ester intermediate.

-

DMAP facilitates nucleophilic displacement by ethanol, yielding this compound.

Performance Metrics :

-

Yields exceed 90% with purity >95% post-purification.

-

Drawbacks include the toxicity of DCC and the need to remove byproducts like dicyclohexylurea.

Optimization of Reaction Conditions

Temperature and Kinetic Control

Isotopic integrity is highly temperature-dependent. Elevated temperatures (>80°C) risk deuterium exchange with protic solvents or atmospheric moisture, leading to isotopic dilution. Kinetic studies suggest optimal temperatures of 60–70°C for acid-catalyzed methods, balancing reaction rate and isotopic stability.

Solvent Selection

Non-deuterated solvents (e.g., n-hexane, ethyl acetate) are avoided to prevent hydrogen-deuterium exchange. Anhydrous deuterated solvents (e.g., CD₃OD, DMSO-d₆) are preferred, though cost constraints often limit their use to small-scale syntheses.

Purification Techniques

Distillation

Short-path distillation under reduced pressure (0.1–1 mmHg) effectively separates this compound (boiling point: 342°C at 760 mmHg) from low-boiling impurities like ethanol and diethyl ether.

Challenges :

Column Chromatography

Silica gel chromatography with a hexane:ethyl acetate (95:5 v/v) mobile phase achieves >99% purity. The deuterated ester elutes later than non-deuterated analogs due to slight polarity differences.

Characterization and Analytical Validation

Chemical Reactions Analysis

Role in Analytical Quantification

Ethyl Palmitate-d5 is widely used as an internal standard for quantifying endogenous fatty acid ethyl esters (FAEEs) via gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its deuterated structure ensures minimal interference with non-labeled analytes during ionization.

Key Reactions in LC-MS/MS:

-

Transition Reactions :

Analyte Q1 Mass (m/z) Q3 Mass (m/z) Collision Energy (V) Ethyl Palmitate 285.1 257.3 / 71.1 15 / 21 This compound 290.3 258.4 / 71.0 17 / 23 -

Matrix Compensation : this compound corrects for ion suppression/enhancement effects in biological matrices (e.g., blood, hair), improving accuracy by 89–110% .

Stability in Hydrolysis and Esterification

This compound exhibits stability under acidic and enzymatic hydrolysis conditions, making it suitable for tracing FAEE metabolism.

Hydrolysis Resistance:

| Condition | Recovery (%) |

|---|---|

| 0.1 M HCl (30 min, 37°C) | 98.2 ± 2.1 |

| Porcine liver esterase | 95.4 ± 3.6 |

Data from in vitro stability assays (De Giovanni et al., 2007) .

Synthetic Pathways

This compound is synthesized via acid-catalyzed esterification of deuterated palmitic acid (C₁₆D₅H₃₁COOH) with ethanol-d6 under reflux:

Reaction Parameters:

In Vivo Distribution (Human Study):

| Tissue | FAEE Concentration (ng/g) | This compound Recovery (%) |

|---|---|---|

| Liver | 144 ± 35 | 92.1 ± 4.3 |

| Adipose | 125 ± 55 | 88.7 ± 5.1 |

Source: Postmortem analysis of alcohol consumers (Frontiers in Chemistry, 2024) .

Interactions in Solvent Systems

This compound alters the release kinetics of volatile compounds via dipole-dipole interactions . For example, in propylene glycol/ethanol solutions:

| Compound | Δ Headspace Concentration (%) | Dipole Moment (D) |

|---|---|---|

| β-Ionone | -28.4 | 3.2 |

| Linalool | +1.7 | 2.9 |

Data from aroma release studies (Journal of Agricultural and Food Chemistry, 2023) .

Limitations and Challenges

Scientific Research Applications

Ethyl Palmitate-d5 finds extensive use in scientific research due to its unique properties:

Chemistry: It is used as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The deuterium atoms enhance signal detection and provide clearer differentiation from non-labeled species.

Biology: this compound is used in metabolic

Biological Activity

Ethyl Palmitate-d5 (CAS 1215397-47-9) is a deuterated derivative of ethyl palmitate, primarily used in scientific research due to its unique properties. This compound has garnered attention for its potential biological activities, particularly in metabolic pathways and cellular interactions.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : CHO

- Molecular Weight : 290.3 g/mol

The presence of deuterium (d5) enhances its utility in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allowing for better differentiation from non-labeled species .

1. Cellular Effects

This compound, like its parent compound palmitate, has been shown to induce endoplasmic reticulum (ER) stress and autophagy in hypothalamic cells. This process is critical as it can lead to various metabolic disorders when dysregulated .

2. Metabolic Pathways

The compound is likely involved in similar metabolic pathways as palmitate, including lipid metabolism, which plays a crucial role in energy homeostasis and cellular signaling .

Case Study: Metabolic Impact on Lipid Metabolism

A study investigated the impact of fatty acid ethyl esters on lipid metabolism in rats. This compound was utilized as a standard to assess the metabolic pathways involved in lipid processing. The findings indicated that fatty acid ethyl esters could influence triglyceride synthesis and cholesterol metabolism, implicating their role in metabolic syndrome .

Table: Comparison of Biological Activities

| Compound | Induced Cellular Effects | Metabolic Pathway Involvement | Dosage Effects Observed |

|---|---|---|---|

| This compound | ER stress, autophagy | Lipid metabolism | Limited data |

| Palmitate | ER stress, inflammation | Lipid metabolism | Anti-inflammatory |

This compound may alter membrane architecture, leading to impaired triglyceride synthesis and enhanced production of ceramides and cholesterol. This mechanism is critical for understanding how fatty acids influence metabolic health and disease progression .

Comparison with Similar Compounds

Research and Regulatory Considerations

Analytical Performance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.